Cas no 1408076-26-5 (8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride)
![8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/1408076-26-5x500.png)
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
- PB37380
- 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-onehydrochloride
- 1408076-26-5
- SB20552
- CS-0057630
- 8-OXA-2,6-DIAZA-SPIRO[4.5]DECAN-7-ONE HCL
- 8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride
- 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
- P13630
-
- インチ: 1S/C7H12N2O2.ClH/c10-6-9-7(2-4-11-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H
- InChIKey: SZZDWVJXBSMUQE-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C(NC2(CC1)CNCC2)=O
計算された属性
- せいみつぶんしりょう: 192.0665554g/mol
- どういたいしつりょう: 192.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128270-1g |
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 98% | 1g |
¥12549 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128270-500mg |
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 98% | 500mg |
¥8366 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128270-250mg |
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 98% | 250mg |
¥5377 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121006-1-500mg |
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 95% | 500mg |
¥5478.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121006-1-100MG |
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 95% | 100MG |
¥ 2,059.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128270-100mg |
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 98% | 100mg |
¥3144 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121006-1-1G |
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 95% | 1g |
¥ 8,217.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128270-5g |
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 98% | 5g |
¥32270 | 2023-04-15 | |
Chemenu | CM208952-250mg |
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride |
1408076-26-5 | 95% | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121006-1-250MG |
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride |
1408076-26-5 | 95% | 250MG |
¥ 3,286.00 | 2023-03-31 |
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
2. Book reviews
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochlorideに関する追加情報
Introduction to 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (CAS No. 1408076-26-5) and Its Emerging Applications in Chemical Biology
8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride, identified by the chemical identifier CAS No. 1408076-26-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and potential biological activities. The compound belongs to the spirocyclic class of molecules, characterized by a spiro carbon atom linking two distinct rings. In this context, the 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride structure incorporates oxygen and nitrogen atoms into its core, forming a rigid spiro skeleton that may contribute to its stability and binding affinity in biological systems.
The spirocyclic nature of this compound often imparts distinctive conformational rigidity, which can be advantageous in drug design. The presence of both oxygen and nitrogen heteroatoms within the spiro framework suggests potential interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent forces. This structural feature has made 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride a subject of interest for medicinal chemists exploring novel pharmacophores.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the spirocyclic core of 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride may interact with specific pockets on target proteins, potentially modulating their activity. This has opened up avenues for its investigation in therapeutic contexts, particularly in areas where enzyme inhibition or receptor antagonism is desired.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in biochemical assays and in vitro studies. This solubility profile is critical for applications such as high-throughput screening (HTS) campaigns, where rapid dissolution and uniform distribution are essential for reliable results. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a practical candidate for long-term research projects.
In the realm of drug discovery, the 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride scaffold has been explored for its potential as a lead compound in developing treatments for neurological disorders. Preliminary studies suggest that its structural motifs may disrupt aberrant signaling pathways associated with neurodegenerative diseases. The rigid spiro framework could mimic natural bioactive molecules or serve as a scaffold for further derivatization to enhance potency and selectivity.
The synthesis of 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride involves multi-step organic reactions that highlight the complexity of constructing such heterocyclic systems. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to achieve high yields and enantiopurity where necessary. These synthetic strategies not only contribute to the availability of the compound but also advance the broader field of organic synthesis.
Functionalization of the spirocyclic core of 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride has led to a series of derivatives with tailored biological properties. Researchers have appended various substituents at strategic positions on the molecule to modulate its pharmacokinetic profile or target specific disease pathways. Such modifications underscore the versatility of this scaffold and its potential as a platform for structure-based drug design.
Recent publications have highlighted the role of 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride in probing protein-protein interactions (PPIs), which are pivotal in many biological processes but remain challenging targets for small-molecule intervention. The compound’s ability to bind to PPI interfaces suggests its utility in developing inhibitors that could disrupt pathological interactions underlying diseases such as cancer and inflammation.
The development of novel analytical techniques has further enhanced our ability to study 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride in complex biological matrices. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its metabolism and interaction with biological targets at an atomic level. These tools are indispensable for elucidating structure-function relationships and optimizing lead compounds for clinical translation.
The future prospects for 8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride are promising, with ongoing research focusing on expanding its therapeutic applications and understanding its mechanistic basis in biological systems. Collaborative efforts between synthetic chemists, biologists, and clinicians will be crucial in translating laboratory findings into tangible benefits for patients.
1408076-26-5 (8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride) 関連製品
- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)
- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)
- 305346-09-2(1-(1H-pyrazol-3-ylcarbonyl)piperidine)
- 2727073-66-5([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
